molecular formula C11H21N3S B4309534 5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione

5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione

Cat. No.: B4309534
M. Wt: 227.37 g/mol
InChI Key: MTYRAVRZCHGACG-UHFFFAOYSA-N
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Description

5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylcyclohexanone with thiourea in the presence of a base, such as sodium hydroxide, to form the desired triazinane-2-thione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazinane-2-thione: Lacks the dimethylcyclohexyl group, making it less hydrophobic.

    2,4,6-trimethyl-1,3,5-triazinane-2-thione: Similar structure but with different substituents.

Uniqueness

5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione is unique due to the presence of the dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3S/c1-8-4-3-5-10(9(8)2)14-6-12-11(15)13-7-14/h8-10H,3-7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYRAVRZCHGACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N2CNC(=S)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione
Reactant of Route 3
5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione
Reactant of Route 4
5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione
Reactant of Route 5
5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione
Reactant of Route 6
5-(2,3-dimethylcyclohexyl)-1,3,5-triazinane-2-thione

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